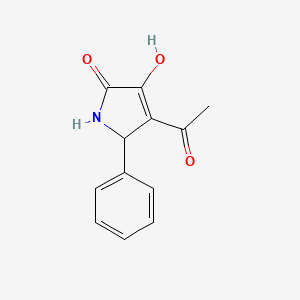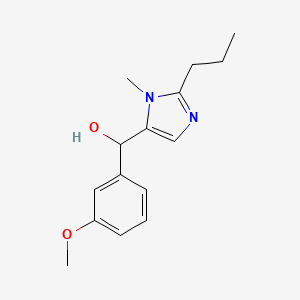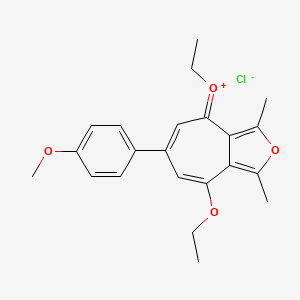![molecular formula C25H31N3O3 B5054890 1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5054890.png)
1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPBP, and it is a highly potent and selective agonist for the mu-opioid receptor.
Mecanismo De Acción
MPBP is a highly selective agonist for the mu-opioid receptor. It binds to this receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. This activation of the mu-opioid receptor leads to the inhibition of pain signals in the central nervous system, resulting in potent analgesic effects. Additionally, activation of the mu-opioid receptor can lead to the release of dopamine, which is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
MPBP has been shown to have potent analgesic effects in animal models. It has also been shown to have anti-inflammatory effects and anxiolytic and antidepressant effects. Additionally, MPBP has been shown to have a low potential for abuse and dependence, making it an attractive candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPBP has several advantages for use in lab experiments. It is highly potent and selective for the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain and other physiological processes. Additionally, MPBP has a low potential for abuse and dependence, making it a safer alternative to other opioid agonists. However, one limitation of MPBP is that it is a synthetic compound, and its effects may not fully replicate those of endogenous opioids.
Direcciones Futuras
There are several potential future directions for research on MPBP. One area of interest is the development of new pain medications based on the structure of MPBP. Another potential direction is the investigation of the anti-inflammatory effects of MPBP and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MPBP and its effects on the central nervous system.
Métodos De Síntesis
The synthesis method of MPBP involves several steps, including the reaction of 3-methoxybenzylamine with 1-bromo-3-chloropropane to form 3-(3-methoxybenzyl)propylamine. This intermediate is then reacted with 3-(1-pyrrolidinyl)benzyl chloride to form 1-(3-methoxybenzyl)-3-(3-(1-pyrrolidinyl)benzyl)propylamine. The final step involves the reaction of this intermediate with piperidine-3-carboxylic acid to form 1-(3-methoxybenzyl)-6-oxo-N-[3-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
MPBP has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models, and it is being investigated as a potential treatment for chronic pain. MPBP has also been shown to have anti-inflammatory effects, and it is being studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, MPBP has been shown to have anxiolytic and antidepressant effects, and it is being investigated as a potential treatment for anxiety and depression.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-6-oxo-N-[(3-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-31-23-9-5-7-20(15-23)17-28-18-21(10-11-24(28)29)25(30)26-16-19-6-4-8-22(14-19)27-12-2-3-13-27/h4-9,14-15,21H,2-3,10-13,16-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTHRZIPQHKYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)NCC3=CC(=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B5054818.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(1-naphthyl)acetamide](/img/structure/B5054822.png)
![1-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5054836.png)
![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5054839.png)

![N-[2-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5054860.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5054861.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5054869.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5054871.png)
![6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5054875.png)



